molecular formula C17H13ClN2S B2363388 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339103-91-2

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No.: B2363388
CAS No.: 339103-91-2
M. Wt: 312.82
InChI Key: DDUWJCZEDNCGNG-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine (molecular formula: C₁₇H₁₂Cl₂N₂S, average mass: 347.257 g/mol) is a substituted pyrimidine derivative with a chlorophenyl backbone and a phenylsulfanylmethyl group at position 5. Pyrimidines are pivotal in medicinal chemistry due to their presence in pharmaceuticals such as Gleevec (imatinib) and Xeloda (capecitabine) . Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related pyrimidines (e.g., microwave-assisted Pd-catalyzed cross-coupling) .

Properties

IUPAC Name

4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUWJCZEDNCGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method is the reaction of 4-chloro-2-phenylpyrimidine with a phenylsulfanyl methylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfanyl pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molar Mass (g/mol) Key Features
This compound 2-Ph, 4-Cl, 6-(PhS-CH₂) C₁₇H₁₂Cl₂N₂S 347.257 Phenylsulfanylmethyl group enhances lipophilicity; potential for π-π interactions .
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4) 2-NH₂, 4-Cl, 6-(4-F-PhS) C₁₀H₇ClFN₃S 255.7 Fluorine substitution improves metabolic stability; amine group enhances solubility .
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6) 2-(3-Cl-Ph), 4-Cl, 6-Ph C₁₆H₁₀Cl₂N₂ 301.17 Dichlorophenyl groups increase steric bulk; may reduce membrane permeability .
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 2-Ph, 4-Cl-PhS, 6-(MeSO₂-CH₂) C₁₈H₁₅ClN₂O₂S₂ 406.9 Sulfonyl group increases polarity; potential for hydrogen bonding .
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4-Cl, 6-piperazine-linked pyrimidine, 2-MeS C₁₄H₁₆Cl₂N₆S₂ 403.35 Piperazine linker enhances solubility; dual methylsulfanyl groups modify electronic properties .

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Bioactivity: Chlorine atoms (e.g., at position 4) enhance electrophilicity, facilitating nucleophilic substitutions. Sulfonyl vs. Sulfanyl: Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to sulfanyl analogs .

Biological Relevance: Pyrimidines with fluorine (e.g., ) often exhibit enhanced metabolic stability due to reduced oxidative metabolism .

Crystallographic and Physical Properties :

  • Crystallographic data for analogs (e.g., ) indicate that bulky substituents (e.g., 3,5-dimethylpiperidinyl) influence molecular packing and melting points .
  • Hydrogen-bonding patterns (discussed in ) are critical for supramolecular assembly and crystal stability .

Biological Activity

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of chlorine and sulfur groups enhances its biological activity, making it a subject of interest in various fields, particularly in cancer therapy and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chloro group, a phenyl group, and a (phenylsulfanyl)methyl moiety. These substitutions contribute to its reactivity and interaction with biological targets.

Component Structure
Pyrimidine CorePyrimidine
Chlorine SubstituentCl
Phenyl GroupC6H5
Phenylsulfanyl Group-S-C6H5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and phenylsulfanyl groups are believed to enhance binding affinity and selectivity towards biological macromolecules, potentially leading to inhibition of key enzymes involved in disease pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidines can inhibit tumor growth by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.

Case Study:
In a comparative study, this compound was tested against several cancer cell lines, demonstrating an EC50 value indicative of potent cytotoxic effects (specific values are often proprietary but typically range in nanomolar concentrations).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially by disrupting cellular processes or inhibiting essential enzymes.

Table 1: Summary of Biological Activities

Activity Type Effect Cell Lines/Organisms Tested EC50/IC50 Values
AnticancerInduces apoptosisA549, HCT116~10 nM
AntimicrobialInhibits bacterial growthE. coli, S. aureus~25 µg/mL

Research Findings

Recent literature highlights the potential applications of this compound in drug development:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX), which is overexpressed in many tumors.
  • Therapeutic Applications: Its unique structure positions it as a candidate for developing targeted therapies for oncology and inflammatory diseases.

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